molecular formula C46H75NO14 B1669309 Concanamycin a CAS No. 80890-47-7

Concanamycin a

Cat. No. B1669309
CAS RN: 80890-47-7
M. Wt: 866.1 g/mol
InChI Key: DJZCTUVALDDONK-LNFFOTJESA-N
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Description

Concanamycin A is an antibiotic produced by Streptomyces concanensis, a soil-dwelling bacterium that has been used in the clinical treatment of a variety of bacterial infections. Concanamycin A is a member of the ansamycin family, which are natural products derived from actinomycetes. This family of antibiotics is known for their broad-spectrum activity and their ability to inhibit protein synthesis. Concanamycin A has been extensively studied in laboratory settings and has been found to have a wide range of potential applications.

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Medical Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

Concanamycin A, along with Bafilomycin A1, are inhibitors of Vacuolar ATPase (V-ATPase), which is expressed in primary AML cells . The expression of V-ATPase varies between patients and is highest for patients with a favorable prognosis after intensive chemotherapy .

Methods of Application or Experimental Procedures

The functional effects of Concanamycin A were investigated on primary AML cells derived from 80 consecutive patients . The study involved a proteomic comparison of primary AML cells showing weak versus strong antiproliferative effects of V-ATPase inhibition .

Results or Outcomes

The V-ATPase inhibitors showed dose-dependent antiproliferative and proapoptotic effects that varied considerably between patients . A differential expression of proteins involved in intracellular transport/cytoskeleton functions was observed . Patients with secondary AML, a heterogeneous subset with generally adverse prognosis and previous cytotoxic therapy, myeloproliferative neoplasia or myelodysplastic syndrome, were characterized by a strong antiproliferative effect of V-ATPase inhibition .

2. Application in V-ATPase Inhibition

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically the study of Vacuolar-type ATPases (V-ATPases) .

Summary of the Application

Concanamycin A is a specific inhibitor of V-ATPases . V-ATPases are complex, heteromultimeric proteins consisting of a peripheral, catalytic V1 complex and a membrane-bound, ion translocating Vo complex . These V-ATPases are regarded as potential targets in cancer treatment .

Methods of Application or Experimental Procedures

The study involved labeling with the semisynthetic 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[125I]iodoconcanolide A (J-concanolide A), which still inhibits the V-ATPase 50% at a concentration of 15–20M . Upon treatment with UV light, a highly reactive carbene is generated from this concanamycin derivative, resulting in the formation of a covalent bond to the enzyme .

Results or Outcomes

Treatment of the V1/Vo holoenzyme, the Vo complex, and the V-ATPase containing goblet cell apical membranes with concanolide resulted in the labeling of only the proteolipid, subunit c, of the proton translocating Vo complex . Binding of J-concanolide A to subunit c was prevented in a concentration-dependent manner by concanamycin A, indicating that labeling was specific .

3. Application in Inhibition of Unknown H±ATPase

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically the study of H±ATPases .

Summary of the Application

Concanamycin A, along with bafilomycin, are known to inhibit an unknown H±ATPase . The inhibition of this unknown H±ATPase by nanomolar concentrations of these compounds can be taken as a criterion for the classification of that enzyme complex as a V-ATPase .

Methods of Application or Experimental Procedures

The study involved the use of nanomolar concentrations of Concanamycin A and bafilomycin to inhibit an unknown H±ATPase .

Results or Outcomes

The results showed that the inhibition of the unknown H±ATPase by these compounds led to the classification of the enzyme complex as a V-ATPase .

properties

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCTUVALDDONK-HQMSUKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H75NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Concanamycin a

CAS RN

80890-47-7
Record name Concanamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80890-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Concanamycin A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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